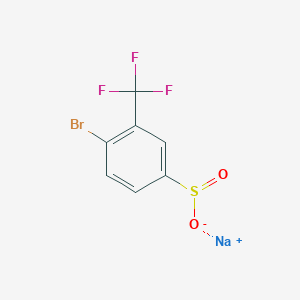

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H3BrF3NaO2S |

|---|---|

Molecular Weight |

311.05 g/mol |

IUPAC Name |

sodium;4-bromo-3-(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C7H4BrF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |

InChI Key |

FYIZFAWRMXGCES-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diazotization and Sulfonyl Chloride Formation

A robust method involves starting from 4-bromo-3-(trifluoromethyl)aniline or related substituted anilines, which are converted into diazonium salts and subsequently transformed into sulfonyl chlorides. This approach is described in a 2019 patent (CN112759536A) detailing the preparation of substituted benzene sulfonyl chlorides:

Step 1: Diazotization

The substituted aniline (e.g., 4-bromo-3-(trifluoromethyl)aniline) is dissolved in hydrochloric acid and water, cooled to approximately -5 °C. Sodium nitrite solution is added dropwise while maintaining the temperature below 0 °C to form the diazonium salt. Then sodium fluoborate solution is added to precipitate the fluoboric acid diazonium salt solid.

Step 2: Sulfonyl Chloride Formation

Thionyl chloride is added dropwise to water and cooled to 0 °C. Cuprous chloride is introduced as a catalyst, and the diazonium fluoroborate salt is added in batches at -5 to 0 °C. The mixture is stirred overnight at this temperature to yield the substituted benzene sulfonyl chloride after workup involving extraction, washing, concentration, crystallization, and drying.

This method yields sulfonyl chlorides with yields typically around 75-85%. Although the patent example focuses on 2-bromobenzenesulfonyl chloride and related compounds, the procedure is adaptable for 4-bromo-3-(trifluoromethyl)benzene derivatives by selecting the appropriate aniline precursor.

Table 1: Diazotization and Sulfonyl Chloride Formation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | 4-bromo-3-(trifluoromethyl)aniline, HCl, NaNO2 | -5 to 0 | - | Formation of diazonium salt |

| Sulfonyl chloride | Thionyl chloride, CuCl, aqueous medium | -5 to 0, overnight | ~75-85 | Extraction and crystallization |

Bromination of 3-(Trifluoromethyl)nitrobenzene Followed by Reduction and Sulfinate Formation

Another synthetic route involves starting from 1-nitro-3-(trifluoromethyl)benzene, which is selectively brominated and then converted to the sulfinate salt through reduction and further functionalization steps.

According to European Patent EP 2266961 B1, the process includes:

-

Treatment of 1-nitro-3-(trifluoromethyl)benzene with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of concentrated sulfuric acid and dichloromethane at 25-40 °C yields 1-bromo-3-nitro-5-(trifluoromethyl)benzene with high conversion (>97%).

Reduction and Functionalization

The nitro group is then reduced using a transition metal catalyst in a polar solvent, followed by further transformations to introduce the sulfinate group.

This method emphasizes regioselective bromination and careful control of reaction conditions to achieve the desired substitution pattern critical for subsequent sulfinate formation.

One-Pot Sulfinamide Synthesis Using Organometallic Reagents and DABSO

A modern approach to sulfinate salts involves the use of organometallic reagents with sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

Published in The Journal of Organic Chemistry (2020), this method entails:

- Preparation of an aryl organometallic reagent (e.g., aryl lithium or Grignard reagent) from the corresponding aryl halide.

- Reaction of the organometallic intermediate with DABSO to incorporate sulfur dioxide.

- Subsequent treatment with sulfuryl chloride (SOCl2) and amines to form sulfinamides or sulfinate salts.

While this method is more general and adaptable for various aryl substrates, it can be applied to 4-bromo-3-(trifluoromethyl)benzene derivatives by preparing the corresponding organometallic intermediate.

Table 2: One-Pot Sulfinate Synthesis via Organometallic Reagents

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Organometallic formation | n-Butyllithium, THF | -78 °C to 0 °C | Formation of aryl lithium reagent |

| Sulfur dioxide insertion | DABSO, THF | Room temperature | Incorporation of SO2 to form sulfinate |

| Sulfinate formation | SOCl2, Et3N, amine | Room temperature | Conversion to sulfinamide or sulfinate salt |

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization and Sulfonyl Chloride | 4-bromo-3-(trifluoromethyl)aniline | NaNO2, NaBF4, Thionyl chloride, CuCl | High purity sulfonyl chloride, scalable | Requires low temperature control, multi-step |

| Bromination and Reduction | 1-nitro-3-(trifluoromethyl)benzene | 1,3-dibromo-5,5-dimethylhydantoin, H2 catalyst | Regioselective bromination, high conversion | Multi-step, requires catalyst and careful work-up |

| Organometallic/DABSO One-Pot | 4-bromo-3-(trifluoromethyl)benzene (aryl halide) | n-BuLi, DABSO, SOCl2, Et3N | One-pot, versatile, less hazardous SO2 source | Requires handling of organometallics, sensitive reagents |

- Yields for sulfonyl chloride intermediates typically range from 75% to 85%, with high purity confirmed by HPLC and NMR spectroscopy.

- Nuclear Magnetic Resonance (NMR) data for related sulfonyl chlorides show characteristic aromatic proton shifts consistent with substitution patterns.

- Mass spectrometry confirms the presence of bromine isotopes and trifluoromethyl groups.

- The organometallic/DABSO method allows for mild conditions and avoids direct use of gaseous sulfur dioxide, improving safety.

The preparation of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate can be achieved through several well-established synthetic routes. The diazotization of substituted anilines followed by sulfonyl chloride formation is a classical and reliable approach, providing high purity intermediates for further conversion to sulfinates. Alternatively, selective bromination of trifluoromethyl-substituted nitrobenzenes and subsequent reduction offers regioselectivity advantages. The modern organometallic and DABSO-based one-pot synthesis presents a versatile and efficient route, especially suitable for laboratory-scale synthesis with minimized hazardous reagents.

Each method has distinct advantages and limitations, and the choice depends on available starting materials, desired scale, and safety considerations. The comprehensive data from patents and peer-reviewed literature provide a solid foundation for researchers aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: It can be used to modify biomolecules for studying biological processes.

Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different contexts.

Comparison with Similar Compounds

To contextualize the properties and applications of Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate, a comparative analysis with structurally related sulfinates and sulfonates is essential. Below is a detailed comparison based on substituent effects, reactivity, and commercial availability.

Structural Analogues

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Applications/Reactivity |

|---|---|---|---|

| Sodium 4-(trifluoromethoxy)benzene-1-sulfinate | CF₃O (4), SO₂⁻Na⁺ (1) | ~254.12 | Nucleophilic fluorination reactions |

| Sodium 5-chlorothiophene-2-sulfinate | Cl (5), SO₂⁻Na⁺ (2) | ~192.62 | Heterocyclic synthesis |

| 3-Bromophenyl trifluoromethanesulfonate | Br (3), CF₃SO₃⁻ (1) | 305.07 | Electrophilic sulfonation reactions |

| 4-Bromophenyl trifluoromethanesulfonate | Br (4), CF₃SO₃⁻ (1) | 305.07 | Catalyst in coupling reactions |

Key Observations :

- Substituent Effects : The bromo and trifluoromethyl groups in this compound confer stronger electron-withdrawing effects compared to analogs like Sodium 4-(trifluoromethoxy)benzene-1-sulfinate (CF₃O is less electron-withdrawing than CF₃). This enhances its stability in oxidative environments but may reduce solubility in polar solvents .

- Reactivity : Unlike trifluoromethanesulfonates (e.g., 3-Bromophenyl triflate), sulfinate salts like this compound are nucleophilic, enabling their use in forming C-S bonds or as intermediates in palladium-catalyzed cross-couplings .

- Heterocyclic vs. Benzene Systems : Sodium 5-chlorothiophene-2-sulfinate, with a thiophene backbone, exhibits distinct reactivity in heterocyclic synthesis compared to the benzene-based sulfinates .

Commercial Availability and Pricing

Key Observations :

- Sodium sulfinates are generally more expensive than sulfonates due to their specialized applications in fine chemical synthesis.

- The trifluoromethyl and bromo substituents in this compound likely place its cost closer to Sodium 5-chlorothiophene-2-sulfinate (1,849.00 €/500 mg) .

Stability and Handling

- Hygroscopicity : Sulfinates with electron-withdrawing groups (e.g., CF₃) are less hygroscopic than those with electron-donating groups, improving shelf life.

- Hazard Classification : Similar to 3-Bromophenyl trifluoromethanesulfonate, this compound is likely classified as hazardous due to its reactive sulfinate group and bromine content, necessitating storage under inert conditions .

Biological Activity

Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a sulfinic acid moiety. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as ADAMTS7, which plays a role in extracellular matrix remodeling. The introduction of trifluoromethyl groups enhances binding affinity and selectivity for target enzymes .

- Antitumor Activity : Research indicates that derivatives featuring sulfonyl groups exhibit significant antitumor properties. These compounds can disrupt cellular proliferation pathways, making them potential candidates for cancer therapy .

- Antibacterial Properties : The presence of halogen atoms (like bromine) and sulfonate groups can enhance the antibacterial activity against various strains, including E. faecalis and E. faecium. Studies have demonstrated that modifications in the molecular structure can lead to improved minimum inhibitory concentrations (MICs) .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity Evaluation

A study evaluating the antitumor efficacy of this compound derivatives revealed that compounds with the trifluoromethyl group exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study: Antibacterial Properties

In another investigation focusing on its antibacterial properties, this compound demonstrated significant inhibition against Gram-positive bacteria. The study noted that the presence of both bromine and trifluoromethyl groups was crucial for achieving low MIC values, indicating strong potential for therapeutic applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.